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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxy-5-methyl-2-furanone is a furanone derivative with potential applications in the
food and pharmaceutical industries. Furanones are a class of cyclic organic compounds that
are widespread in nature and are known for their diverse biological activities, including
antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides a
comprehensive overview of the chemical properties, potential biological activities, and relevant
experimental methodologies associated with 3,4-Dihydroxy-5-methyl-2-furanone and its
class of compounds. Due to the limited availability of specific experimental data for this exact
compound, this guide also includes information on closely related furanone derivatives to
provide a broader context for research and development.

Chemical Properties

The fundamental chemical properties of 3,4-Dihydroxy-5-methyl-2-furanone are summarized
below. While experimental data for some properties are not readily available in the literature,
computed values from reliable databases are included.

Chemical Identifiers
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Identifier Value

IUPAC Name 3,4-dihydroxy-5-methylfuran-2(5H)-one

CAS Number 3566-57-2[1]

PubChem CID 54676244[2]

Molecular Formula CsHeO4[2]

Molecular Weight 130.10 g/mol [2]

Canonical SMILES CC1C(=C(C(=0)01)0)0]2]

inChi INChl=1S/C5H604/c1-2-3(6)4(7)5(8)9-2/h2,6-
7H,1H3[2]

InChlKey ASEPVSZWYGTTAB-UHFFFAOYSA-N[2]

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of 3,4-Dihydroxy-5-methyl-2-
furanone are limited. The following table includes available data and computed values for
related compounds to serve as an estimation.

Property Value Source
Density 1.6+0.1 g/cm? (Predicted) ChemSrc[3]
- _ 330.5+42.0 °C at 760 mmHg
Boiling Point ) ChemSrc[3]
(Predicted)
Purity 95.0% (Available for purchase) = ChemSrc|[3]

Note: The density and boiling point are predicted values and should be confirmed
experimentally.

Synthesis and Reactivity

The synthesis of 3,4-Dihydroxy-5-methyl-2-furanone can be approached through various
synthetic routes common for furanone derivatives. One general method involves the oxidation
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of a corresponding precursor. For instance, the synthesis of a related compound, 5-hydroxy-4-
methyl-2(5H)-furanone, involves the reaction of glyoxylic acid hydrate with morpholine, followed
by a reaction with propionaldehyde and subsequent vacuum distillation.

The reactivity of the 2(5H)-furanone ring is characterized by the presence of a carbonyl group
conjugated with a double bond, making it susceptible to nucleophilic attack. The hydroxyl
groups can undergo reactions such as esterification and etherification.

Biological Activity

Furanone derivatives are known to exhibit a range of biological activities. While specific studies
on 3,4-Dihydroxy-5-methyl-2-furanone are not extensively documented, the broader class of
furanones has been investigated for the following properties:

» Antioxidant Activity: The presence of hydroxyl groups on the furanone ring suggests potential
antioxidant properties, where the compound can act as a free radical scavenger.

» Antimicrobial Activity: Various furanone derivatives have demonstrated inhibitory effects
against the growth of bacteria and fungi. They are also known to interfere with biofilm
formation in some bacterial species.

Experimental Protocols

Detailed experimental protocols for 3,4-Dihydroxy-5-methyl-2-furanone are not widely
published. However, the following sections describe general methodologies for the synthesis
and evaluation of biological activities of furanone derivatives, which can be adapted for the
target compound.

General Synthesis of a Furanone Derivative (Isomer
Example)

A patented method for the synthesis of 5-hydroxy-4-methyl-2(5H)-furanone, an isomer of the
target compound, is as follows:

» Dissolve glyoxylic acid hydrate in an organic solvent.
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Add morpholine and stir the mixture. The mole ratio of glyoxylic acid hydrate to morpholine is
1:(1-2).

Add propionaldehyde to the reaction mixture.

Subject the reaction solution to vacuum concentration.

Add a hydrochloric acid solution to the concentrate to facilitate the reaction.

Perform vacuum distillation to obtain the final product.

This protocol is for an isomer and would require modification for the synthesis of 3,4-
Dihydroxy-5-methyl-2-furanone.

Antioxidant Activity Assay (DPPH Method)

The antioxidant activity of furanone compounds can be assessed using the 2,2-diphenyl-1-
picrylhydrazyl (DPPH) radical scavenging assay.

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol.

o Sample Preparation: Dissolve the furanone compound in a suitable solvent to prepare a
series of concentrations.

e Reaction: Mix the sample solutions with the DPPH solution in a 96-well plate or cuvettes.

 Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g.,
30 minutes).

* Measurement: Measure the absorbance of the solution at a specific wavelength (typically
around 517 nm) using a spectrophotometer.

» Calculation: The percentage of radical scavenging activity is calculated using the formula: %
Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance
of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH
solution with the sample.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1632493?utm_src=pdf-body
https://www.benchchem.com/product/b1632493?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1632493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Antimicrobial Activity Assay (Broth Microdilution
Method)

The minimum inhibitory concentration (MIC) of a furanone compound against various
microorganisms can be determined using the broth microdilution method.

e Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a
suitable broth.

o Serial Dilution: Prepare serial dilutions of the furanone compound in a 96-well microplate
containing the broth.

¢ Inoculation: Inoculate each well with the microbial suspension.

 Incubation: Incubate the microplate under appropriate conditions (temperature and time) for
the specific microorganism.

o Determination of MIC: The MIC is determined as the lowest concentration of the compound
that visibly inhibits the growth of the microorganism.
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Caption: General experimental workflow for screening the biological activity of 3,4-Dihydroxy-
5-methyl-2-furanone.

Hypothetical Signaling Pathway for Furanone-Induced
Cellular Response
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Caption: A generalized signaling pathway illustrating a hypothetical mechanism of action for a
furanone compound.

Conclusion

3,4-Dihydroxy-5-methyl-2-furanone represents a molecule of interest within the broader class
of biologically active furanones. While specific experimental data for this compound is currently
limited in publicly accessible literature, this guide provides a foundational understanding of its
chemical properties and outlines standard methodologies for its synthesis and biological
evaluation based on related structures. Further research is warranted to fully elucidate the
chemical and biological profile of 3,4-Dihydroxy-5-methyl-2-furanone and to explore its
potential applications in drug development and other scientific fields. The provided
experimental frameworks and visualizations serve as a starting point for researchers aiming to
investigate this and other related furanone derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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